molecular formula C9H9BrF2N2 B1411585 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1774897-00-5

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411585
CAS No.: 1774897-00-5
M. Wt: 263.08 g/mol
InChI Key: DLJZAQMMBKFAHN-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves multiple steps, starting with the appropriate precursors. One common method includes the reaction of 2,6-dibromopyridine with 3,3-difluoropyrrolidine under specific conditions, such as the presence of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new pharmaceuticals targeting various diseases.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-2-(2,2-difluoropiperidin-1-yl)pyridine

  • 4-Bromo-2-(3,3-difluoropiperidin-1-yl)pyridine

  • 4-Bromo-2-(3,3-difluoromorpholin-4-yl)pyridine

Uniqueness: 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine stands out due to its specific combination of bromine and fluorine atoms, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-1-3-13-8(5-7)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJZAQMMBKFAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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